molecular formula C10H13N3O2S B15186774 1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- CAS No. 160893-95-8

1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-

Cat. No.: B15186774
CAS No.: 160893-95-8
M. Wt: 239.30 g/mol
InChI Key: PNBIMFZPQSYRHT-UHFFFAOYSA-N
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Description

1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- is a complex organic compound with a unique structure that combines a cyclohexene ring with a carboxylic acid group and a thiadiazole moiety

Preparation Methods

The synthesis of 1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- typically involves multiple steps. The starting materials include cyclohexene and 5-methyl-1,3,4-thiadiazole. The synthetic route may involve the following steps:

    Formation of the cyclohexene ring: Cyclohexene can be synthesized through the hydrogenation of benzene.

    Introduction of the carboxylic acid group: This can be achieved through the oxidation of cyclohexene using reagents such as potassium permanganate or ozone.

    Attachment of the thiadiazole moiety: This step involves the reaction of the cyclohexene-1-carboxylic acid with 5-methyl-1,3,4-thiadiazole under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The thiadiazole moiety can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the thiadiazole ring.

Common reagents and conditions used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Lithium aluminum hydride, sodium borohydride
  • Solvents: Dichloromethane, ethanol

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- involves its interaction with specific molecular targets. The thiadiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can occur through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the specific target and conditions.

Comparison with Similar Compounds

Similar compounds to 1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- include:

    Cyclohexanecarboxylic acid: Lacks the thiadiazole moiety, making it less versatile in terms of biological activity.

    1-Methyl-1-cyclohexanecarboxylic acid: Contains a methyl group instead of the thiadiazole moiety, altering its chemical and biological properties.

    3-Cyclohexene-1-carboxaldehyde: Contains an aldehyde group instead of the carboxylic acid group, leading to different reactivity and applications.

The uniqueness of 1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- lies in its combination of a cyclohexene ring, carboxylic acid group, and thiadiazole moiety, which provides a versatile platform for various chemical and biological applications.

Properties

CAS No.

160893-95-8

Molecular Formula

C10H13N3O2S

Molecular Weight

239.30 g/mol

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclohexene-1-carboxylic acid

InChI

InChI=1S/C10H13N3O2S/c1-6-12-13-10(16-6)11-8-5-3-2-4-7(8)9(14)15/h2-5H2,1H3,(H,11,13)(H,14,15)

InChI Key

PNBIMFZPQSYRHT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC2=C(CCCC2)C(=O)O

Origin of Product

United States

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